2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride
Description
Properties
CAS No. |
64230-77-9 |
|---|---|
Molecular Formula |
C9H13ClFNO |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
2-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H |
InChI Key |
HVQQUXYBPZLBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Lithium Aluminum Hydride Reduction
One of the most straightforward approaches to synthesize 2-amino-3-(m-fluorophenyl)-1-propanol involves the reduction of m-fluorophenylalanine or its derivatives using lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
m-Fluorophenylalanine → 2-Amino-3-(m-fluorophenyl)-1-propanol → 2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride
Detailed Procedure:
- Dissolve m-fluorophenylalanine (1 equiv.) in anhydrous tetrahydrofuran (THF) under inert atmosphere.
- Cool the solution to 0°C and add LiAlH₄ (2-3 equiv.) slowly, portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water again in a ratio of 1:1:3.
- Filter the resulting suspension, wash the solids with THF, and concentrate the filtrate.
- Dissolve the free base in a suitable organic solvent and add HCl (4M in dioxane, 1.1 equiv.) at 0°C to obtain the hydrochloride salt.
- Isolate the product by filtration or evaporation of the solvent.
This method typically provides yields ranging from 75-85% with high purity.
Borane-THF Complex Reduction
An alternative reduction approach utilizes borane-THF complex, which often provides milder reaction conditions and can be advantageous for substrates with sensitive functional groups.
Reaction Conditions:
- m-Fluorophenylalanine (1 equiv.) in THF
- Borane-THF complex (3 equiv.)
- Temperature: 0°C to reflux
- Reaction time: 6-8 hours
- Formation of HCl salt: HCl in dioxane or ethereal HCl
The borane-THF method generally yields the product in 70-80% yield with excellent purity.
Synthesis from m-Fluorobenzaldehyde Derivatives
Via Grignard Reaction and Functional Group Transformation
This multi-step approach begins with m-fluorobenzaldehyde and proceeds through several transformations:
Synthetic Pathway:
- Grignard reaction of m-fluorobenzaldehyde with ethylmagnesium bromide
- Oxidation of the resulting alcohol to a ketone
- Conversion to an oxime intermediate
- Reduction of the oxime to the amino alcohol
- Formation of the hydrochloride salt
Detailed Procedure:
a) Grignard Reaction:
- Prepare ethylmagnesium bromide in THF at 0-10°C
- Add m-fluorobenzaldehyde dropwise at 0°C
- Allow reaction to reach ambient temperature and stir for several hours
- Quench with saturated ammonium chloride solution
- Extract with an appropriate solvent to obtain the alcohol intermediate
b) Oxidation to Ketone:
- Oxidize the alcohol using Jones reagent (Cr₂O₃/H₂SO₄) or other suitable oxidizing agents
- Extract and purify the ketone intermediate
c) Oxime Formation:
- React the ketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate)
- Maintain temperature between 0-30°C
- Allow reaction to proceed for 1-2 hours
- Extract the oxime intermediate with an appropriate solvent
d) Reduction to Amino Alcohol:
- Reduce the oxime using nickel-aluminum catalyst or sodium borohydride
- Control temperature between 5-10°C
- Monitor reaction completion by chromatography
- Isolate the free amino alcohol
e) Hydrochloride Salt Formation:
- Dissolve the free base in dichloromethane
- Add HCl (4M in dioxane) at 0°C
- Stir at room temperature for 1-2 hours
- Remove volatile materials under vacuum to obtain the hydrochloride salt
This method typically provides overall yields of 50-65%.
Henry Reaction Approach
The Henry reaction (nitroaldol reaction) offers another viable pathway for synthesizing 2-amino-3-(m-fluorophenyl)-1-propanol hydrochloride:
Synthetic Route:
- Henry reaction between m-fluorobenzaldehyde and nitromethane
- Reduction of the nitro group and carbonyl group
- Conversion to hydrochloride salt
Reaction Conditions:
- m-Fluorobenzaldehyde (1 equiv.)
- Nitromethane (excess)
- Base catalyst (e.g., triton B or potassium tert-butoxide)
- Temperature: 60-90°C
- Reduction: H₂/Pd or LiAlH₄
- HCl salt formation: HCl in dioxane or ethereal HCl
This approach typically yields the product in 60-70% overall yield.
From 1-Phenyl-3-methylamino-2-propen-1-one Analogues
A synthetic route based on the methods used for fluoxetine precursors can be adapted for 2-amino-3-(m-fluorophenyl)-1-propanol hydrochloride:
Synthetic Strategy:
- Claisen condensation of m-fluoroacetophenone with ethyl formate
- Condensation with appropriate amine
- Reduction with sodium borohydride in acetic acid
- Formation of hydrochloride salt
Detailed Procedure:
a) Claisen Condensation:
- React m-fluoroacetophenone with ethyl formate in the presence of sodium methoxide
- Isolate the sodium salt of the condensation product
b) Condensation with Amine:
- React the sodium salt with the appropriate amine hydrochloride
- Filter, wash, and dry the resulting precipitate
c) Reduction:
- Dissolve the product in glacial acetic acid
- Add sodium borohydride (approximately 21 mmol per 3.7 mmol of substrate) at 5-10°C
- Add sodium hydroxide to basify the solution
- Extract with ethyl acetate
- Evaporate the solvent
d) Hydrochloride Salt Formation:
- Dissolve the free base in ether or dichloromethane
- Add HCl solution to precipitate the hydrochloride salt
- Filter and dry the product
The overall yield for this method ranges from 55-70%.
Enantioselective Synthesis Methods
For applications requiring stereochemically pure compounds, several enantioselective approaches can be employed.
Enzymatic Resolution
Enzymatic methods can provide stereochemically pure 2-amino-3-(m-fluorophenyl)-1-propanol:
Procedure:
- Prepare racemic 2-amino-3-(m-fluorophenyl)-1-propanol using any of the above methods
- Subject the racemic mixture to enzymatic resolution using lipases (e.g., Candida antarctica lipase B)
- Separate the resulting compounds
- Convert the resolved free base to the hydrochloride salt
Asymmetric Reduction of Ketones
Utilizing chiral catalysts for the asymmetric reduction of ketone precursors:
Method:
- Prepare 2-amino-3-(m-fluorophenyl)-1-propanone
- Reduce using chiral oxazaborolidine catalysts or Noyori-type ruthenium catalysts
- Convert to hydrochloride salt
This approach can provide enantiomeric excess values of 90-98%.
Comparative Analysis of Preparation Methods
The following table summarizes and compares the key aspects of the different preparation methods discussed:
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature Range (°C) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| LiAlH₄ Reduction | m-Fluorophenylalanine | LiAlH₄, THF | 75-85 | 12-24 | 0 to RT | High yield, Straightforward procedure | Hazardous reagent, Moisture sensitive |
| Borane-THF Reduction | m-Fluorophenylalanine | BH₃·THF, THF | 70-80 | 6-8 | 0 to reflux | Milder conditions, Good functional group tolerance | Moderate yield, Requires careful handling |
| Grignard/Oxime Route | m-Fluorobenzaldehyde | EtMgBr, NH₂OH·HCl, Reducing agents | 50-65 | Multi-step (48-72 total) | Various | Readily available starting materials | Multiple steps, Lower overall yield |
| Henry Reaction Approach | m-Fluorobenzaldehyde | Nitromethane, Base, Reducing agents | 60-70 | Multi-step (36-48 total) | 60-90 then RT | Versatile, Established methodology | Requires careful temperature control |
| Claisen/Borohydride Route | m-Fluoroacetophenone | Ethyl formate, NaBH₄, AcOH | 55-70 | Multi-step (24-36 total) | 5-10 then RT | Adaptable to various substitution patterns | Multi-step, Careful addition required |
| Enzymatic Resolution | Racemic amino alcohol | Lipases, Acyl donors | >95 (single enantiomer) | 24-48 | 25-40 | High enantioselectivity | Requires preparation of racemic mixture first |
| Asymmetric Reduction | Ketone precursors | Chiral catalysts, H₂ or hydride source | 75-85 | 12-24 | -20 to RT | Direct access to single enantiomer | Expensive catalysts, May require special handling |
Optimized Laboratory-Scale Procedure
Based on the analysis of various methods, the following optimized procedure is recommended for laboratory-scale preparation of 2-amino-3-(m-fluorophenyl)-1-propanol hydrochloride:
Materials and Reagents
- m-Fluorophenylalanine
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- 4M HCl in dioxane
- Sodium sulfate, anhydrous
- Nitrogen gas
Equipment
- Three-neck round-bottom flask
- Mechanical stirrer or magnetic stir bar
- Addition funnel
- Reflux condenser
- Nitrogen inlet
- Oil bath or heating mantle
- Ice bath
- Filtration apparatus
- Rotary evaporator
Detailed Procedure
- In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, place 10.0 g (54.6 mmol) of m-fluorophenylalanine.
- Add 100 mL of anhydrous THF and cool the suspension to 0°C under nitrogen atmosphere.
- Prepare a solution of 6.2 g (163.8 mmol, 3 equiv.) of LiAlH₄ in 50 mL of anhydrous THF and transfer to the addition funnel.
- Add the LiAlH₄ solution dropwise to the amino acid suspension over 1 hour, maintaining the temperature below 5°C.
- After complete addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
- Cool the reaction mixture to 0°C and carefully quench by sequential addition of 6.2 mL water, 6.2 mL 15% NaOH solution, and 18.6 mL water.
- Stir the mixture for an additional hour at room temperature.
- Filter the mixture through a Celite pad, wash the solids with THF (3 × 30 mL).
- Dry the combined filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.
- Dissolve the free base in 50 mL of anhydrous diethyl ether and cool to 0°C.
- Add 15 mL of 4M HCl in dioxane dropwise with stirring.
- Stir the mixture for 2 hours at room temperature.
- Filter the precipitated hydrochloride salt, wash with cold diethyl ether (3 × 20 mL), and dry under vacuum at 40°C for 24 hours.
Expected yield: 8.4-9.0 g (75-80%)
Industrial-Scale Production Considerations
For industrial-scale production of 2-amino-3-(m-fluorophenyl)-1-propanol hydrochloride, several modifications to the laboratory procedure are recommended:
Process Modifications
- Consider continuous flow processes for hazardous steps
- Implement in-process controls for reaction monitoring
- Optimize solvent usage and recovery systems
- Consider alternative salt formation procedures using gaseous HCl
Scale-up Challenges
- Heat transfer limitations during exothermic reactions
- Mixing efficiency in larger vessels
- Safety considerations for handling larger quantities of reactive materials
- Filtration and drying of larger batches
Quality Control and Analysis
The purity and identity of 2-amino-3-(m-fluorophenyl)-1-propanol hydrochloride can be confirmed using various analytical techniques:
Spectroscopic Analysis
- ¹H NMR (500 MHz, MeOD): Expected signals for aromatic protons (6.9-7.3 ppm), methylene protons (2.8-3.0 ppm), methine proton (3.4-3.6 ppm), and hydroxymethyl protons (3.6-3.8 ppm)
- ¹³C NMR (125 MHz, MeOD): Signals for aromatic carbons (115-164 ppm), methylene carbon (40-42 ppm), methine carbon (51-53 ppm), and hydroxymethyl carbon (63-65 ppm)
- FT-IR: Characteristic bands for NH₃⁺ (3100-2800 cm⁻¹), OH (3400-3200 cm⁻¹), C-F (1100-1000 cm⁻¹)
Chromatographic Analysis
- HPLC purity determination using C18 column
- Chiral HPLC for enantiomeric purity assessment
- GC-MS for identity confirmation
Physical Properties
- Melting point: 165-168°C (literature value)
- Solubility: Freely soluble in water, methanol; sparingly soluble in ethanol; practically insoluble in ether and chloroform
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
*Note: The absence of a specific CAS number for the m-fluoro isomer suggests it may be a less studied variant compared to para-substituted analogs.
Physicochemical Properties
- Solubility: Fluorine substitution (meta or para) increases hydrophobicity compared to non-fluorinated analogs like D(+)-2-Amino-3-phenyl-1-propanol . However, the hydroxyl group improves aqueous solubility relative to non-hydroxylated derivatives (e.g., 2-Phenyl-1-propanamine HCl ).
- Stability: Para-fluorophenyl analogs (e.g., CAS 154550-93-3 ) show enhanced metabolic stability in preclinical studies, attributed to reduced oxidative metabolism.
Commercial Availability and Pricing
- Para-fluorophenyl derivatives (e.g., CAS 154550-93-3) are commercially available from suppliers like Parchem, with pricing influenced by enantiomeric purity .
- Non-fluorinated analogs (e.g., D(+)-2-Amino-3-phenyl-1-propanol) are priced at ~JPY 26,500/10g , whereas fluorinated variants likely command higher costs due to synthetic complexity.
Biological Activity
2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group, a fluorophenyl moiety, and a propanol backbone. The fluorine substituent is believed to enhance the compound's lipophilicity and biological activity.
Antimalarial Activity
Research has indicated that derivatives of arylamino alcohols, including compounds similar to 2-amino-3-(m-fluorophenyl)-1-propanol hydrochloride, exhibit significant antimalarial properties. Notably, studies demonstrated that certain aryl-substituted propanol derivatives showed potent activity against various strains of Plasmodium falciparum, with IC50 values indicating effective inhibition of parasitemia. For example, one study reported an IC50 value as low as 0.19 μM for drug-sensitive strains and up to 0.40 μM for multidrug-resistant strains .
Cytotoxicity and Genotoxicity
In terms of safety profiles, studies have assessed the cytotoxicity and genotoxicity of these compounds. The selectivity index (SI) was found to be adequate, suggesting that the compounds could effectively target malaria parasites with minimal toxicity to human cells. The absence of genotoxic effects was also noted in in vivo studies, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the propanol chain significantly influenced biological activity. For instance, shortening the carbon chain between the alcohol and amine groups resulted in a marked decrease in antimalarial efficacy. This highlights the importance of structural optimization in enhancing therapeutic potential .
In Vivo Studies
In vivo studies using murine models demonstrated that specific derivatives could achieve up to 98% reduction in parasitemia levels, with complete cures observed in treated mice . Such findings underscore the therapeutic potential of compounds like 2-amino-3-(m-fluorophenyl)-1-propanol hydrochloride in treating malaria.
Pharmacokinetics
Pharmacokinetic evaluations indicated that certain derivatives exhibited favorable absorption characteristics and prolonged half-lives in vivo, which are critical for sustained therapeutic effects . These studies utilized rodent models to assess bioavailability and metabolic stability.
Data Tables
| Property | Value |
|---|---|
| Antimalarial Activity (IC50) | 0.19 - 0.40 μM |
| Parasitemia Reduction | Up to 98% |
| Selectivity Index | Adequate |
| Safety Profile | Non-genotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
